molecular formula C17H20N2S B14527616 N-Phenyl-N'-(1-phenylbutyl)thiourea CAS No. 62466-39-1

N-Phenyl-N'-(1-phenylbutyl)thiourea

Cat. No.: B14527616
CAS No.: 62466-39-1
M. Wt: 284.4 g/mol
InChI Key: BVIDCSISCJAZEC-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(1-phenylbutyl)thiourea is a thiourea derivative characterized by a phenyl group at the N-position and a 1-phenylbutyl substituent at the N'-position. Thiourea derivatives are sulfur- and nitrogen-containing compounds with diverse biological and chemical applications, including anticancer, antiviral, and metal-ion chelation properties .

Properties

CAS No.

62466-39-1

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-phenyl-3-(1-phenylbutyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-2-9-16(14-10-5-3-6-11-14)19-17(20)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H2,18,19,20)

InChI Key

BVIDCSISCJAZEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-(1-phenylbutyl)thiourea can be synthesized through several methods. One common approach involves the reaction of aniline (phenylamine) with 1-phenylbutyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Another method involves the reaction of aniline with carbon disulfide in the presence of a base, followed by the addition of 1-phenylbutylamine. This reaction proceeds smoothly in an aqueous medium, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of N-Phenyl-N’-(1-phenylbutyl)thiourea often employs large-scale batch reactors. The process involves the controlled addition of reactants, followed by continuous stirring and temperature regulation to ensure optimal yield and purity. The final product is typically isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(1-phenylbutyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, alkoxides, and other nucleophiles in polar solvents such as ethanol or acetone.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives with substituted groups.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Effects

Thiourea derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
N-Phenyl-N'-(1-phenylbutyl)thiourea Phenyl, 1-phenylbutyl C₁₇H₂₀N₂S 284.42 (calc.) Hypothesized EGFR inhibition*
N-Phenyl-N'-(3-phenylpropyl)thiourea Phenyl, 3-phenylpropyl C₁₆H₁₈N₂S 270.39 Antiviral (rhinoviruses)
1-tert-Butyl-3-phenylthiourea tert-Butyl, phenyl C₁₁H₁₆N₂S 208.32 Hydrophobic; metal complexation
N-Benzoyl-N'-phenylthiourea Benzoyl, phenyl C₁₄H₁₂N₂OS 256.32 EGFR inhibition; anticancer
N-Phenyl-N'-(sodium p-aminobenzenesulfonate)thiourea (PPT) Phenyl, sulfonate group C₁₃H₁₃N₃O₂S₂Na 354.37 Water-soluble; detects Au³⁺, Pd²⁺, Pt⁴⁺
N-Phenyl-N'-(2-chlorophenyl)thiourea Phenyl, 2-chlorophenyl C₁₃H₁₁ClN₂S 262.76 Transition metal complexation

*Inferred from structural similarity to EGFR-inhibiting benzoylthioureas .

Physicochemical Properties

  • Solubility : Hydrophobic groups (e.g., tert-butyl, phenylbutyl) limit aqueous solubility, restricting biological applications. Sulfonate-modified PPT is water-soluble, enabling use in analytical chemistry .
  • Configuration : Benzoylthioureas adopt a syn–anti conformation around the C=S bond, influencing receptor binding . The 1-phenylbutyl group in the target compound may induce similar stereoelectronic effects.

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